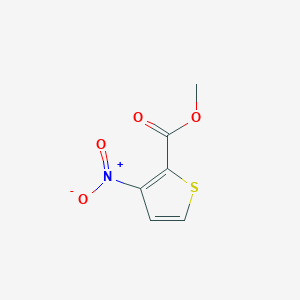

Methyl 3-nitrothiophene-2-carboxylate

Description

Methyl 3-nitrothiophene-2-carboxylate is a heterocyclic compound that contains a thiophene ring substituted with a nitro group at the third position and a carboxylate ester group at the second position

Properties

IUPAC Name |

methyl 3-nitrothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4S/c1-11-6(8)5-4(7(9)10)2-3-12-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDLFZCCIZTVFBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456559 | |

| Record name | Methyl 3-nitrothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75735-44-3 | |

| Record name | Methyl 3-nitrothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-nitrothiophene-2-carboxylate can be synthesized through several methods. One common approach involves the nitration of methyl thiophene-2-carboxylate. This reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the thiophene ring.

Another method involves the use of a Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This method can be adapted to introduce the nitro group at the appropriate position on the thiophene ring.

Industrial Production Methods

Industrial production of methyl 3-nitrothiophene-2-carboxylate often involves large-scale nitration processes. These processes are optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration of reagents, and reaction time. The product is typically purified through recrystallization or chromatography techniques to achieve the desired level of purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitrothiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Products include nitroso derivatives or other oxidized forms.

Reduction: The major product is methyl 3-aminothiophene-2-carboxylate.

Substitution: Products vary depending on the nucleophile used but can include various substituted thiophene derivatives.

Scientific Research Applications

Methyl 3-nitrothiophene-2-carboxylate has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.

Materials Science: It is used in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes due to its electronic properties.

Chemical Biology: It is employed in the synthesis of bioactive molecules for studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of methyl 3-nitrothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Methyl 3-nitrothiophene-2-carboxylate can be compared with other thiophene derivatives such as:

Methyl 3-aminothiophene-2-carboxylate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.

Methyl 3-hydroxythiophene-2-carboxylate:

Methyl 3-bromothiophene-2-carboxylate: The presence of a bromine atom allows for different substitution reactions and applications in organic synthesis.

Each of these compounds has unique properties and applications, making methyl 3-nitrothiophene-2-carboxylate a valuable compound for specific research and industrial purposes.

Biological Activity

Methyl 3-nitrothiophene-2-carboxylate (MNTC) is a thiophene derivative characterized by a nitro group at the 3-position and a carboxylate ester group. This compound has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the biological activity of MNTC, detailing its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

MNTC has the molecular formula . The presence of the nitro group is crucial for its reactivity and biological activity, as it can form reactive intermediates that interact with various cellular components . The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Nitro Group | Enhances reactivity and biological activity |

| Carboxylate Ester | Contributes to solubility and bioavailability |

| Thiophene Ring | Provides unique electronic properties |

MNTC exhibits its biological effects through several mechanisms:

- Antimicrobial Activity : Research indicates that MNTC has potent antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria. It has been shown to inhibit bacterial growth by interfering with critical biochemical pathways .

- Anti-inflammatory Effects : The compound has demonstrated inhibitory effects on enzymes such as porcine pancreatic elastase and human leukocyte elastase, which are involved in inflammatory processes . This suggests potential therapeutic applications in treating inflammatory diseases.

- Enzyme Inhibition : MNTC's ability to inhibit elastase activity points to its relevance in conditions characterized by excessive inflammation, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis .

Comparative Analysis with Similar Compounds

To better understand MNTC's unique biological properties, it can be compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl 3-amino-5-nitrothiophene-2-carboxylate | Contains an amino group instead of a nitro group | Different reactivity due to electron-donating nature |

| Methyl 3-acetamido-5-nitrothiophene-2-carboxylate | Contains an acetamido group | Potentially different biological activities due to steric effects |

| Methyl 3-bromothiophene-2-carboxylate | Contains a bromine atom | Altered electronic properties affecting reactivity |

MNTC stands out due to its combination of functional groups that confer specific chemical reactivity and biological properties not found in other thiophene derivatives .

Antimicrobial Activity

A study highlighted the efficacy of nitrothiophene carboxamide compounds, including derivatives similar to MNTC, demonstrating potent activity against E. coli, Klebsiella spp., Shigella spp., and Salmonella spp. . The mechanism involves activation by specific nitroreductases within bacterial cells, indicating that the nitro group is essential for antimicrobial action.

Anti-inflammatory Potential

In vitro assays have shown that MNTC reduces elastase activity significantly at concentrations as low as 50 µM, suggesting its potential as an anti-inflammatory agent . The inhibition of elastase correlates with reduced inflammation markers in cellular models.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of MNTC indicates favorable absorption characteristics due to its ester functionality, which enhances solubility. However, detailed toxicity studies are necessary to establish a comprehensive safety profile before clinical applications can be considered .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.